molecular formula C9H14F2N4O2S B13310364 1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide

1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide

Cat. No.: B13310364
M. Wt: 280.30 g/mol
InChI Key: OPQMKSSGDVYOLR-UHFFFAOYSA-N
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Description

1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide is a chemical compound with the molecular formula C9H15ClF2N4O2S It is known for its unique structure, which includes a piperidine ring, a pyrazole ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the methanesulfonamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-N-(3-(((4-phenylcyclohexyl)oxy)methyl)-1-(pyridin-2-yl)piperidin-4-yl)methanesulfonamide
  • 1,1’-Difluoro-2,2’-bipyridinium bis(tetrafluoroborate)

Uniqueness

1,1-Difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H14F2N4O2S

Molecular Weight

280.30 g/mol

IUPAC Name

1,1-difluoro-N-(1-piperidin-4-ylpyrazol-4-yl)methanesulfonamide

InChI

InChI=1S/C9H14F2N4O2S/c10-9(11)18(16,17)14-7-5-13-15(6-7)8-1-3-12-4-2-8/h5-6,8-9,12,14H,1-4H2

InChI Key

OPQMKSSGDVYOLR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(C=N2)NS(=O)(=O)C(F)F

Origin of Product

United States

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